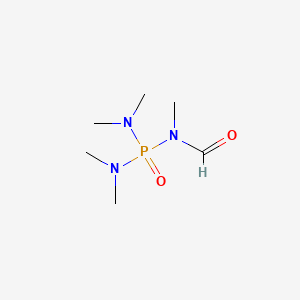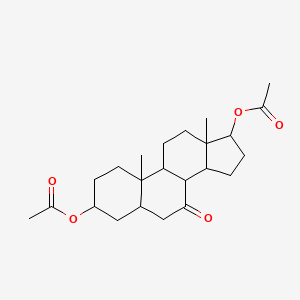
Oxozirconium--hydrogen fluoride (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxozirconium–hydrogen fluoride (1/2) is a compound that consists of zirconium, oxygen, hydrogen, and fluorine
準備方法
Synthetic Routes and Reaction Conditions
The preparation of oxozirconium–hydrogen fluoride (1/2) typically involves the reaction of zirconium compounds with hydrogen fluoride. One common method is the reaction of zirconium oxide with hydrogen fluoride gas under controlled conditions. This reaction can be represented as:
ZrO2+2HF→ZrOF2+H2O
Industrial Production Methods
In industrial settings, the production of oxozirconium–hydrogen fluoride (1/2) may involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of advanced techniques like sol-gel processing and hydrothermal methods can also be employed to produce high-purity oxozirconium–hydrogen fluoride (1/2).
化学反応の分析
Types of Reactions
Oxozirconium–hydrogen fluoride (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxozirconium–hydrogen fluoride (1/2) include hydrogen fluoride, halogens, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of oxozirconium–hydrogen fluoride (1/2) depend on the type of reaction. For example, oxidation reactions may produce zirconium oxyfluorides, while reduction reactions may yield zirconium hydrides.
科学的研究の応用
Oxozirconium–hydrogen fluoride (1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of oxozirconium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways in various applications. For example, in catalytic reactions, the compound may act as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological applications, it may interact with cellular components to enhance imaging or therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to oxozirconium–hydrogen fluoride (1/2) include other zirconium-based fluorides and oxyfluorides, such as zirconium tetrafluoride and zirconium oxychloride.
Uniqueness
Oxozirconium–hydrogen fluoride (1/2) is unique due to its specific combination of zirconium, oxygen, hydrogen, and fluorine atoms, which impart distinct chemical properties
特性
CAS番号 |
14984-80-6 |
|---|---|
分子式 |
F2H2OZr |
分子量 |
147.24 g/mol |
IUPAC名 |
oxozirconium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.Zr/h2*1H;; |
InChIキー |
IBRMSXZKOKTSTE-UHFFFAOYSA-N |
正規SMILES |
O=[Zr].F.F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


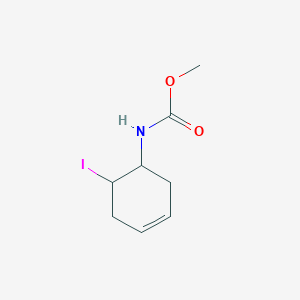

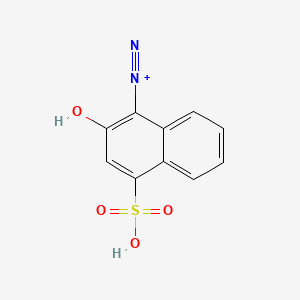



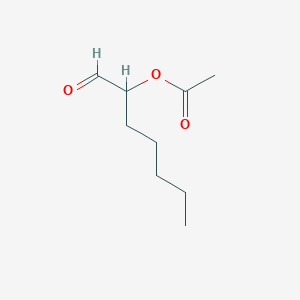

![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
